REACTION_CXSMILES
|
[I-].[CH2:2]([O:9][C:10]1[CH:18]=[C:17]2[C:13]([C:14]([CH2:19][N+](C)(C)C)=[CH:15][NH:16]2)=[CH:12][CH:11]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C-:24]#[N:25].[Na+]>CCO>[CH2:2]([O:9][C:10]1[CH:18]=[C:17]2[C:13]([C:14]([CH2:19][C:24]#[N:25])=[CH:15][NH:16]2)=[CH:12][CH:11]=1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,2.3|
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Name
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(6-benzyloxy-1H-indol-3-ylmethyl)-trimethylammonium iodide
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Quantity
|
2.2 g
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Type
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reactant
|
Smiles
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[I-].C(C1=CC=CC=C1)OC1=CC=C2C(=CNC2=C1)C[N+](C)(C)C
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Name
|
|
Quantity
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500 mg
|
Type
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reactant
|
Smiles
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[C-]#N.[Na+]
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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CCO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was refluxed under nitrogen for 5 hours
|
Duration
|
5 h
|
Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
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Type
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WASH
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Details
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washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
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dried with sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a white solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from EtOH
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C2C(=CNC2=C1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.25 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |